4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide
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Overview
Description
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is an organic compound with the molecular formula C11H16N2O3S It is characterized by the presence of a benzamide group substituted with a methyl group and a methylsulfonamidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 2-(methylsulfonamido)ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity. The use of solid-supported catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares structural similarities but has different substituents, leading to distinct biological activities.
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzenesulfonamide: Another related compound with a sulfonamide group, used in different applications.
Uniqueness
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C11H16N2O3S/c1-9-3-5-10(6-4-9)11(14)12-7-8-13-17(2,15)16/h3-6,13H,7-8H2,1-2H3,(H,12,14) |
InChI Key |
HRXQBFUKNZTAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Origin of Product |
United States |
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